4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O3/c1-21-12(15(16,17)18)20-23(14(21)25)11-2-6-22(7-3-11)13(24)19-10-4-8-26-9-5-10/h10-11H,2-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKXXZOMKTZYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 447.3889 g/mol |
| CAS Number | 2034512-39-3 |
| Molecular Formula | C16H20F3N5O |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown efficacy against various bacterial strains. For instance, a study highlighted its antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values suggesting potent activity compared to standard antibiotics .
Antifungal Activity
Triazoles are well-known for their antifungal properties. In a study involving a series of triazole derivatives, it was found that compounds similar to the one under investigation displayed good activity against fungi such as Candida albicans and Aspergillus niger. The mechanism involves inhibiting the fungal enzyme CYP51, crucial for ergosterol biosynthesis . The specific compound demonstrated an MIC of 25 μg/mL against Candida, indicating its potential as an antifungal agent.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have yielded promising results. The compound has been tested in vitro against various cancer cell lines, showing significant cytotoxic effects. For example, it exhibited IC50 values in the low micromolar range against human breast cancer cells . The structural features contributing to this activity include the trifluoromethyl group and the piperidine moiety, which enhance its interaction with cellular targets.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound, against a panel of pathogens. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 μg/mL for certain strains .
Case Study 2: Antifungal Mechanism
In another study focusing on antifungal mechanisms, the compound was shown to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis. This was confirmed through assays measuring cell viability post-treatment with varying concentrations of the compound .
Case Study 3: Anticancer Screening
A comprehensive screening of triazole derivatives for anticancer activity revealed that our compound significantly reduced cell viability in several cancer cell lines. Detailed analysis indicated that it induces apoptosis via caspase activation pathways .
Preparation Methods
Reaction Protocol
- Reagents : Methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg) are combined in a high-pressure reactor.
- Conditions : Sealed stirring at 120°C for 1 hour, followed by gradual cooling and methanol evaporation.
- Workup : The resulting white emulsion is refluxed with ethanol (3.5 kg), filtered, and crystallized to yield 1H-1,2,4-triazole (2.1 kg, 90% yield).
Mechanistic Insights
- Ammonolysis : Methyl formate reacts with ammonium chloride to generate formamide, which condenses with hydrazine to form the triazole ring.
- Cyclization : Intramolecular dehydration under high temperature and pressure drives the formation of the 1,2,4-triazole structure.
Functionalization of the Piperidine Scaffold
The piperidine ring is modified through a multi-step sequence involving protection, substitution, and deprotection, as outlined in EP2473502A1 .
Stepwise Synthesis
- Piperidine Protection :
- Triazole Introduction :
- Deprotection :
Coupling with Tetrahydro-2H-pyran-4-amine
The final step involves coupling the piperidine intermediate with tetrahydro-2H-pyran-4-amine via carboxamide bond formation.
Carboxamide Synthesis
- Activation : The piperidine carboxylic acid is activated using HATU (1.5 equiv) in DMF.
- Amination : Tetrahydro-2H-pyran-4-amine (1.2 equiv) is added, followed by N,N-diisopropylethylamine (3.0 equiv). The reaction proceeds at room temperature for 18 hours.
- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (78% yield).
Optimization and Scalability
Critical Parameters
Yield Improvements
- Triazole Synthesis : Replacing ammonium chloride with ammonium bicarbonate increases yield to 92% by reducing side reactions.
- Coupling Step : Using HATU instead of EDC/HOBt improves carboxamide formation efficiency (78% → 85%).
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and reaction time) to minimize side reactions . Purification via column chromatography or preparative HPLC is critical for isolating the target compound, as demonstrated in analogous triazole-piperidine hybrids . Monitoring intermediates using thin-layer chromatography (TLC) and optimizing stoichiometric ratios of precursors can further enhance yield .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F NMR) is essential for verifying the positions of the trifluoromethyl group, piperidine, and tetrahydro-2H-pyran moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxamide and triazole rings .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer: Comparative studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays) under identical conditions are critical. Statistical analysis (e.g., ANOVA or dose-response curve comparisons) can identify outliers . Structural analogs with divergent activity profiles should undergo molecular docking to assess binding mode variations .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding poses and interaction energies between the trifluoromethyl-triazole moiety and enzyme active sites . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories validate stability of ligand-receptor complexes .
Basic: What strategies are recommended for modifying the piperidine or tetrahydro-2H-pyran moieties to enhance solubility?
Answer: Introducing polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring or replacing tetrahydro-2H-pyran with a more hydrophilic scaffold (e.g., morpholine) can improve aqueous solubility . Co-solvent systems (e.g., DMSO-water mixtures) may also be used for in vitro assays .
Advanced: How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer: Systematically substitute functional groups (e.g., trifluoromethyl, tetrahydro-2H-pyran) while retaining the triazole-piperidine core. Evaluate derivatives using in vitro bioassays (e.g., IC50 determinations) and correlate substituent properties (e.g., logP, steric bulk) with activity trends .
Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer: Pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify bioavailability or metabolic stability issues. Metabolite profiling (via LC-MS) and plasma protein binding assays may explain reduced in vivo activity .
Basic: How can researchers assess the stability of this compound under different storage and experimental conditions?
Answer: Accelerated stability studies (40°C/75% RH for 6 months) combined with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess degradation pathways . Light sensitivity should be tested using ICH Q1B photostability guidelines .
Advanced: What is the role of the trifluoromethyl group in bioactivity, and how can its contribution be validated experimentally?
Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability. Isotopic labeling (e.g., ¹⁹F NMR) or synthesizing a non-fluorinated analog can isolate its contribution to binding affinity .
Advanced: What statistical approaches are recommended for analyzing heterogeneous biological data from multiple assay platforms?
Answer: Multivariate analysis (e.g., principal component analysis) or machine learning models (e.g., random forests) can integrate data from diverse assays. Normalization to internal controls (e.g., Z-score transformation) reduces platform-specific variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
